molecular formula C10H14N2O B573160 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine CAS No. 1249053-49-3

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B573160
CAS No.: 1249053-49-3
M. Wt: 178.235
InChI Key: LWJPUNUAQFDVFC-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidin-3-yloxy group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with pyrrolidine under suitable conditions. The hydroxyl group of the pyridine is replaced by the pyrrolidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced under hydrogenation conditions to yield derivatives with altered electronic properties.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced derivatives with modified electronic properties.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    2-(Pyrrolidin-3-yloxy)pyridine: Lacks the methyl group at the 5-position.

    5-Methyl-2-(pyrrolidin-2-yloxy)pyridine: Has the pyrrolidin-2-yloxy group instead of pyrrolidin-3-yloxy.

    5-Methyl-2-(pyrrolidin-3-yloxy)quinoline: Features a quinoline ring instead of a pyridine ring.

Uniqueness: 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine is unique due to the specific positioning of the methyl and pyrrolidin-3-yloxy groups, which can influence its electronic properties and reactivity. This unique structure can lead to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

5-methyl-2-pyrrolidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9/h2-3,6,9,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJPUNUAQFDVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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